molecular formula C14H14N4O3 B4856083 5-(3,4-dimethoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5-(3,4-dimethoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B4856083
M. Wt: 286.29 g/mol
InChI Key: GODOUQHSQBSCMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dimethoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, also known as DMTP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

5-(3,4-dimethoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer and neurodegenerative diseases. In pharmacology, this compound has been shown to have anticonvulsant and sedative effects, making it a potential candidate for the treatment of epilepsy and insomnia. In neuroscience, this compound has been studied for its ability to modulate the activity of ion channels and receptors in the brain, which could have implications for the treatment of neurological disorders.

Mechanism of Action

5-(3,4-dimethoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one acts as a positive allosteric modulator of GABA-A receptors, which are the main inhibitory neurotransmitter receptors in the brain. By binding to a specific site on the receptor, this compound enhances the activity of GABA-A receptors, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used as sedatives and anxiolytics.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including anticonvulsant, sedative, anxiolytic, and muscle relaxant effects. These effects are thought to be mediated by the modulation of GABA-A receptors in the brain. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of 5-(3,4-dimethoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one for lab experiments is its high potency and selectivity for GABA-A receptors, which allows for precise modulation of neuronal activity. Another advantage is its relatively low toxicity and side effect profile, which makes it a safer alternative to benzodiazepines. However, this compound has some limitations for lab experiments, including its limited solubility in aqueous solutions and its high cost compared to other GABA-A receptor modulators.

Future Directions

There are several potential future directions for research on 5-(3,4-dimethoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and neurodegenerative diseases. Another direction is to explore its potential as a tool for studying the role of GABA-A receptors in the brain and their implications for neurological disorders. Additionally, further optimization of the synthesis method could lead to improvements in yield and purity, making this compound more accessible for research purposes.

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-8-15-14-16-10(7-13(19)18(14)17-8)9-4-5-11(20-2)12(6-9)21-3/h4-7H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODOUQHSQBSCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CC(=O)N2N1)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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